BenchChemオンラインストアへようこそ!

3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

Chiral derivatization Fluorescence detection HPLC

3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid (CAS 1503608-30-7) is a racemic benzodioxole-substituted carboxylic acid with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol. The compound features a 1,3-benzodioxole ring fused to a 2-methylpropanoic acid chain.

Molecular Formula C11H12O4
Molecular Weight 208.213
CAS No. 1503608-30-7
Cat. No. B2419140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid
CAS1503608-30-7
Molecular FormulaC11H12O4
Molecular Weight208.213
Structural Identifiers
SMILESCC(CC1=C2C(=CC=C1)OCO2)C(=O)O
InChIInChI=1S/C11H12O4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-4,7H,5-6H2,1H3,(H,12,13)
InChIKeyQDTQIENKOOHZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid (CAS 1503608-30-7) - Technical Profile for Scientific Procurement


3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid (CAS 1503608-30-7) is a racemic benzodioxole-substituted carboxylic acid with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . The compound features a 1,3-benzodioxole ring fused to a 2-methylpropanoic acid chain [1]. It is commercially available as a research chemical, typically at 95% purity . The compound exists as a racemic mixture and is structurally distinct from its chiral (R)- and (S)-enantiomers (CAS 2248198-68-5 and 2248174-40-3, respectively) and from the 5-substituted regioisomer (CAS 77269-66-0) [1].

Why Generic Substitution of 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid (CAS 1503608-30-7) Fails: Evidence-Based Differentiation


Generic substitution among benzodioxole-carboxylic acid analogs is scientifically unsound due to fundamental differences in regioisomerism, stereochemistry, and functional group architecture that directly impact biological target engagement and physicochemical properties. The 4-substituted regioisomer (CAS 1503608-30-7) exhibits distinct spatial orientation and electronic distribution compared to the 5-substituted analog (CAS 77269-66-0), which alters molecular recognition in chiral environments and enzyme binding pockets [1]. The presence of a 2-methylpropanoic acid chain introduces a stereocenter, enabling chiral resolution for enantioselective applications, unlike the achiral 3-(1,3-benzodioxol-4-yl)propanoic acid (CAS 20974-68-9) which lacks this methyl group and thus offers no chiral derivatization capability [2]. Furthermore, the 4-substitution pattern confers distinct fluorescent properties when derivatized, a feature not observed in the 5-substituted isomer, making the 4-substituted scaffold uniquely suitable for analytical derivatization and chiral separation methodologies [2].

Quantitative Evidence for 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid (CAS 1503608-30-7): A Comparator-Based Guide for Scientific Selection


Chiral Resolution: Fluorescence-Based Enantiomer Discrimination

The 4-substituted benzodioxole carboxylic acid scaffold (CAS 1503608-30-7) demonstrates a distinct advantage in chiral resolution applications. A study on fluorescent carboxylic acids with a 1,3-benzodioxole skeleton revealed that the C-4 isomer enables effective separation of enantiomers in HPLC analysis, whereas the C-5 isomer (CAS 77269-66-0) showed minimal separation capability under identical conditions [1]. This functional asymmetry is critical for applications requiring precise enantiomeric discrimination.

Chiral derivatization Fluorescence detection HPLC

Chiral Center for Asymmetric Synthesis

The target compound contains a chiral center at the 2-position of the propanoic acid chain, a feature absent in the non-methylated analog 3-(1,3-benzodioxol-4-yl)propanoic acid (CAS 20974-68-9). This structural difference enables access to enantiomerically pure (R)- and (S)-forms (CAS 2248198-68-5 and 2248174-40-3, respectively) through resolution or asymmetric synthesis . The achiral comparator lacks this stereochemical handle, precluding its use in enantioselective applications .

Asymmetric synthesis Chiral building blocks Stereochemistry

Lipophilicity-Driven Pharmacokinetic Profile

The 2-methyl substitution on the propanoic acid chain increases lipophilicity compared to the non-methylated analog. The target compound has a computed XLogP3 value of 2.2, while the non-methylated analog 3-(1,3-benzodioxol-4-yl)propanoic acid (CAS 20974-68-9) has a computed XLogP3 of approximately 1.5 [1][2]. This 0.7 log unit difference corresponds to a ~5-fold increase in partition coefficient, which can significantly impact membrane permeability and tissue distribution in biological assays [3].

Lipophilicity Drug-likeness ADME

Regioisomer-Specific Biological Activity Potential

While direct biological data for the specific 4-substituted racemate (CAS 1503608-30-7) is sparse, class-level evidence indicates that 1,3-benzodioxole-containing compounds with carboxylic acid functionality exhibit COX inhibitory activity with IC50 values ranging from 0.1 μM to >100 μM depending on substitution pattern [1][2]. The 4-substitution pattern positions the carboxylic acid group in a distinct spatial orientation relative to the benzodioxole ring compared to the 5-substituted analog, which may affect binding to the COX enzyme active site based on molecular docking studies of related benzodioxole derivatives [3].

Structure-activity relationship COX inhibition Anti-inflammatory

Physical Property Differentiation: Melting Point

The target compound exhibits a melting point range of 77-80°C . In contrast, the non-methylated analog 3-(1,3-benzodioxol-4-yl)propanoic acid (CAS 20974-68-9) has a reported melting point of approximately 98-100°C . This ~20°C difference in melting point reflects distinct crystalline packing and intermolecular interactions, which can affect purification protocols, solid-state stability, and formulation development.

Solid-state properties Purification Formulation

Commercial Availability and Purity Benchmarking

The target compound (CAS 1503608-30-7) is commercially available from multiple suppliers at standard purity of 95% . In contrast, the 5-substituted analog (CAS 77269-66-0) is available at similar purity levels but from a different set of vendors, potentially impacting supply chain reliability and lead times . The R- and S-enantiomers (CAS 2248198-68-5 and 2248174-40-3) are available with specified enantiomeric purity (>98% ee) from specialized chiral suppliers .

Procurement Purity analysis Supply chain

Optimal Research and Industrial Application Scenarios for 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid (CAS 1503608-30-7)


Chiral Derivatization for Enantiomeric Purity Analysis

Based on evidence demonstrating the C-4 isomer's superior enantiomer separation capability in HPLC compared to the C-5 isomer [1], this compound is optimally deployed as a fluorescent derivatizing reagent for chiral HPLC analysis of amino acids, amines, or alcohols. The 4-substituted scaffold provides adequate fluorescence quantum yield and chiral recognition essential for quantifying enantiomeric excess in pharmaceutical quality control and asymmetric synthesis validation.

Asymmetric Synthesis Intermediate

The presence of a chiral center at the 2-position enables this compound to serve as a versatile building block for asymmetric synthesis . Following resolution into its pure enantiomers (R- and S-forms), it can be incorporated into chiral ligands, catalysts, or pharmacophores where stereochemistry dictates biological activity. This application is not feasible with the achiral non-methylated analog.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The 4-substitution pattern offers a distinct spatial presentation of the carboxylic acid moiety compared to the 5-substituted regioisomer [2]. This compound is therefore valuable in SAR campaigns exploring benzodioxole-based inhibitors of enzymes such as cyclooxygenases (COX), kinases, or phosphatases, where precise geometric orientation of functional groups is critical for target engagement.

Lipophilicity-Enhanced Lead Optimization

The increased XLogP3 value (2.2 vs. 1.5 for non-methylated analog) suggests this compound is better suited for lead optimization programs requiring enhanced membrane permeability [3]. It can be used to probe the effect of modest lipophilicity increases on cellular activity, bioavailability, and tissue distribution in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.